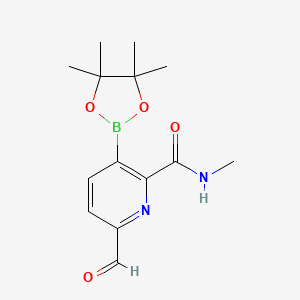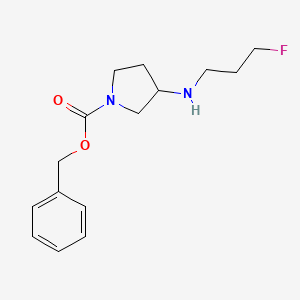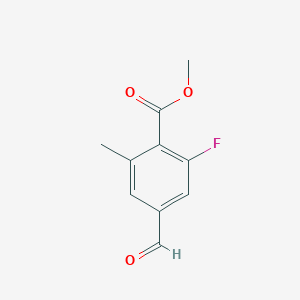
Methyl 2-fluoro-4-formyl-6-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-fluoro-4-formyl-6-methylbenzoate: is an organic compound with the molecular formula C10H9FO3 It is a derivative of benzoic acid, featuring a fluorine atom, a formyl group, and a methyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-fluoro-4-formyl-6-methylbenzoate typically involves the esterification of 2-fluoro-4-formyl-6-methylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-fluoro-4-formyl-6-methylbenzoate can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 2-fluoro-4-carboxy-6-methylbenzoic acid.
Reduction: Methyl 2-fluoro-4-hydroxymethyl-6-methylbenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 2-fluoro-4-formyl-6-methylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its derivatives may exhibit interesting biological activities.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The presence of fluorine can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 2-fluoro-4-formyl-6-methylbenzoate depends on its specific application. In general, the presence of the fluorine atom can influence the compound’s reactivity and interactions with biological targets. The formyl group can participate in various chemical reactions, while the methyl group can affect the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Methyl 2-fluorobenzoate: Lacks the formyl and methyl groups, making it less versatile in chemical reactions.
Methyl 4-fluoro-2-methylbenzoate: Similar structure but with different substitution pattern, leading to different reactivity and applications.
Ethyl 2-fluoro-4-formyl-6-methylbenzoate: Similar compound with an ethyl ester instead of a methyl ester, which can affect its physical properties and reactivity.
Uniqueness: Methyl 2-fluoro-4-formyl-6-methylbenzoate is unique due to the combination of its functional groups. The presence of the fluorine atom, formyl group, and methyl group on the benzene ring provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H9FO3 |
|---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
methyl 2-fluoro-4-formyl-6-methylbenzoate |
InChI |
InChI=1S/C10H9FO3/c1-6-3-7(5-12)4-8(11)9(6)10(13)14-2/h3-5H,1-2H3 |
InChI Key |
VCEQLTUUOHRUQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


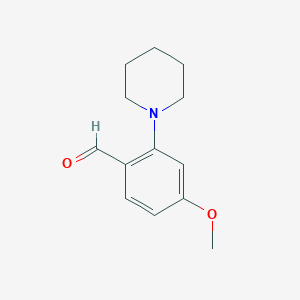
![3,3-dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide](/img/structure/B14775863.png)

![(5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B14775880.png)


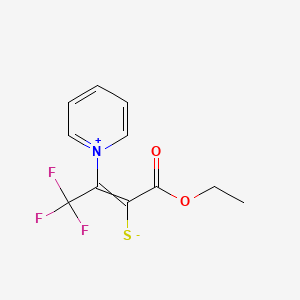
![N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]-N-ethylacetamide](/img/structure/B14775895.png)

